5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid
Overview
Description
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Manufacturing Synthesis
The compound 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid has been utilized in manufacturing synthesis. Huang et al. (2010) explored two synthetic methods for its production, achieving significant quantities. This research demonstrates the feasibility of larger-scale manufacturing of this compound under optimized conditions (Huang, Zhang, Zhang, & Wang, 2010).
Synthesis of Novel Indole Derivatives
This compound is integral in the synthesis of novel indole derivatives. For instance, Wang et al. (2016) reported using related indole carboxylic acids to synthesize indole-benzimidazole derivatives, highlighting its versatility in creating complex chemical structures (Wang, Liu, Xu, Jiang, & Kang, 2016).
Antiviral Properties
A significant application of this compound is in the field of antiviral research. Ivachtchenko et al. (2015) synthesized derivatives of this compound and found them effective against various viruses, including influenza, demonstrating its potential as a basis for antiviral drugs (Ivachtchenko et al., 2015).
Structural Studies
The structural analysis of similar compounds, such as 5-Methoxyindole-3-acetic acid, provides insights into molecular interactions and conformation. Sakaki et al. (1975) elucidated the crystal structure of this compound, contributing to a deeper understanding of indole derivatives at the molecular level (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).
Molecular Docking Studies
Reddy et al. (2022) conducted molecular docking studies on indole-2-carboxylic acids derivatives to predict their binding interactions with target proteins. Such studies are crucial in drug design and understanding molecular interactions (Reddy et al., 2022).
Mechanism of Action
Target of Action
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors . They are often used in the synthesis of compounds that inhibit 5-lipoxygenase (5-LO), an enzyme involved in inflammation .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets . This binding can lead to changes in the function of the target, which can result in therapeutic effects. For example, if this compound acts as a 5-LO inhibitor, it would prevent the conversion of arachidonic acid to leukotrienes, molecules that mediate inflammatory responses .
Biochemical Pathways
Indole derivatives are involved in a variety of biochemical pathways due to their broad biological activities . They can affect pathways related to inflammation, cancer, viral infections, and more . Specifically, if this compound acts as a 5-LO inhibitor, it would affect the leukotriene synthesis pathway, reducing inflammation .
Pharmacokinetics
Indole derivatives are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted .
Result of Action
The molecular and cellular effects of this compound depend on its specific targets and mode of action. If it acts as a 5-LO inhibitor, it would reduce the production of leukotrienes, thereby decreasing inflammation . This could have beneficial effects in conditions characterized by excessive inflammation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, pH, temperature, and more . For example, the gut microbiota can influence the metabolism of indole derivatives, affecting their action .
These compounds have broad biological activities and interact with multiple targets, leading to a variety of potential therapeutic effects .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It maintains intestinal homeostasis and impacts liver metabolism and the immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates nuclear receptors and regulates intestinal hormones .
Metabolic Pathways
This compound is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet . It interacts with various enzymes or cofactors in this process.
Properties
IUPAC Name |
5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-9(10(13)14)7-4-6(12)2-3-8(7)11-5/h2-4,11-12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSZQYNWIIHBAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360429 | |
Record name | 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71982-15-5 | |
Record name | 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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